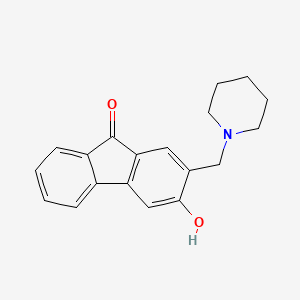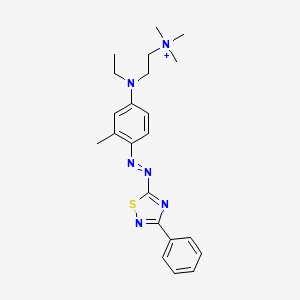![molecular formula C8H8ClN3O B13824008 2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL](/img/structure/B13824008.png)
2-(6-Chloroimidazo[1,2-B]pyridazin-3-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol is a heterocyclic compound that features a fused imidazo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with reducing agents to yield the desired methanol derivative . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiparasitic agent against kinetoplastid parasites such as Leishmania spp.
Industry: Utilized in the development of novel ligands for gamma-hydroxybutyric acid (GHB) binding sites.
Mecanismo De Acción
The mechanism of action of 6-chloro-imidazo[1,2-b]pyridazine-3-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and acetylcholinesterase.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its antiproliferative and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-nitroimidazo[1,2-b]pyridazine
- 6-Chloro-5-methylpyridazine-3-amine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-imidazo[1,2-b]pyridazine-3-methanol is unique due to its specific substitution pattern and the presence of a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Propiedades
Fórmula molecular |
C8H8ClN3O |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethanol |
InChI |
InChI=1S/C8H8ClN3O/c9-7-1-2-8-10-5-6(3-4-13)12(8)11-7/h1-2,5,13H,3-4H2 |
Clave InChI |
BRWOFVOJFUYDBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN2C1=NC=C2CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)

![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)

![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)

![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)

![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)

![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)

